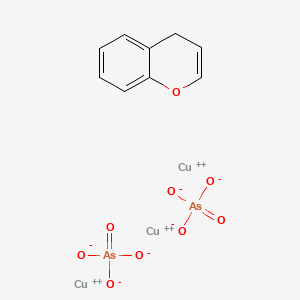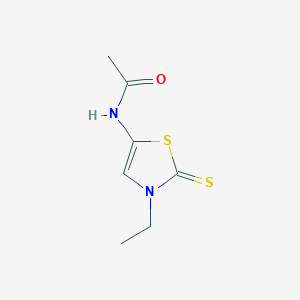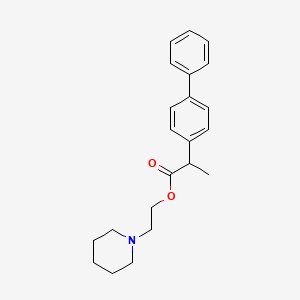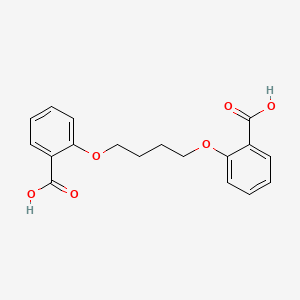
Butane, 1-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butane, 1-propoxy-, can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium propoxide can react with butyl bromide under reflux conditions to produce butane, 1-propoxy-.
Industrial Production Methods: Industrial production of butane, 1-propoxy-, typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butane, 1-propoxy-, can undergo oxidation reactions, although these are less common due to the stability of the ether linkage.
Reduction: Reduction reactions are not typical for ethers like butane, 1-propoxy-.
Substitution: Ethers can undergo substitution reactions, particularly under acidic conditions where the ether linkage can be cleaved.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI).
Major Products Formed:
Oxidation: Depending on the conditions, oxidation can lead to the formation of aldehydes or carboxylic acids.
Substitution: Cleavage of the ether linkage can produce butanol and propanol.
Wissenschaftliche Forschungsanwendungen
Butane, 1-propoxy-, has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a solvent in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of butane, 1-propoxy-, in chemical reactions typically involves the cleavage of the ether bond under acidic conditions. The oxygen atom in the ether linkage can act as a nucleophile or electrophile, depending on the reaction conditions. This allows for various substitution and cleavage reactions to occur.
Vergleich Mit ähnlichen Verbindungen
Butane, 1-(1-methylpropoxy)-: Similar in structure but with a methyl group attached to the propoxy chain.
Propyl butyl ether: Another name for butane, 1-propoxy-.
Uniqueness: Butane, 1-propoxy-, is unique due to its specific alkyl chain lengths and the resulting physical and chemical properties. Its boiling point, solubility, and reactivity can differ significantly from other ethers with different alkyl groups.
Eigenschaften
CAS-Nummer |
3073-92-5 |
|---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
1-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
YGZQJYIITOMTMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)

![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)


![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)

![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)

